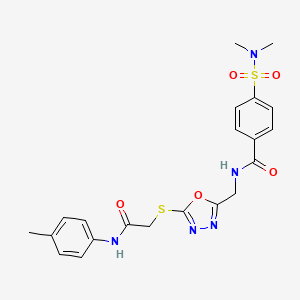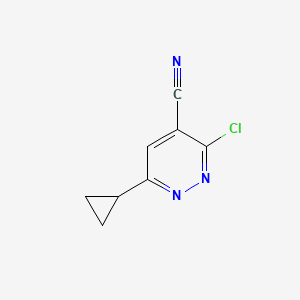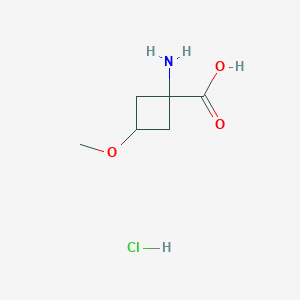![molecular formula C15H15NO5S B2628179 4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene CAS No. 109005-38-1](/img/structure/B2628179.png)
4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and has various functional groups attached to it, including a methoxy group (-OCH3), a nitro group (-NO2), and a sulfonyl group (-SO2-). The presence of these functional groups can significantly influence the compound’s chemical behavior .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the nitro group could be introduced through a nitration reaction, which involves treating benzene with a mixture of concentrated nitric and sulfuric acids . The methoxy group could be introduced through a Friedel-Crafts alkylation . The sulfonyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the various functional groups would add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. For instance, the nitro group is electron-withdrawing, which means it would deactivate the benzene ring towards electrophilic aromatic substitution . The methoxy group, on the other hand, is electron-donating and would activate the benzene ring towards such reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more polar and increase its boiling point. The methoxy group could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Optical Applications of 4-methoxy-2-nitroaniline
Scientific Field
Materials Science, specifically in the area of Nonlinear Optics (NLO).
Application Summary
4-methoxy-2-nitroaniline is used in the growth of organic single crystals for optical applications . These materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Methods of Application
The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
Results or Outcomes
The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
Synthesis and Characterization of Phenylboronic Ester Derivatives
Scientific Field
Organic Chemistry and Crystal Engineering.
Application Summary
Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering . It has been used in the synthesis of anti-cancer drugs, regulation of insulin rhythm, prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
Methods of Application
Two phenylboronic ester derivatives were synthesized and their single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
Results or Outcomes
The molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
Synthesis of Azo Dyes and Dithiocarbamate
Scientific Field
Organic Chemistry and Dye Chemistry.
Application Summary
Secondary amines, similar to the title compound, have been used in the synthesis of azo dyes and dithiocarbamate . These compounds are important starting materials for the preparation of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics .
Methods of Application
The synthesis of these compounds is often achieved through the reduction of Schiff bases . The structures of the synthesized compounds are confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .
Results or Outcomes
The synthesized compounds have shown potential in various applications, including the production of dyes and pharmaceuticals .
Preparation of Biologically Active Compounds
Scientific Field
Medicinal Chemistry and Drug Discovery.
Application Summary
The five-membered pyrrolidine ring, which is structurally similar to the title compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Methods of Application
The development of these clinically active drugs often involves the use of heterocyclic scaffolds, many of which contain nitrogen .
Results or Outcomes
These compounds have shown significant bioactivity, contributing to the development of new drug candidates .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-2-[(4-methylphenyl)sulfonylmethyl]-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-11-3-6-14(7-4-11)22(19,20)10-12-9-13(21-2)5-8-15(12)16(17)18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHRNFHTJFSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-{[(4-methylphenyl)sulfonyl]methyl}-1-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)
![N-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2628099.png)
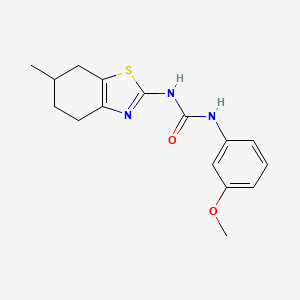
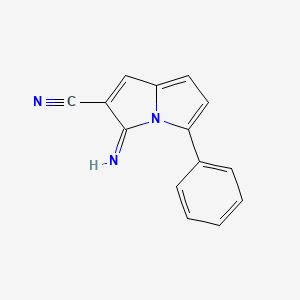
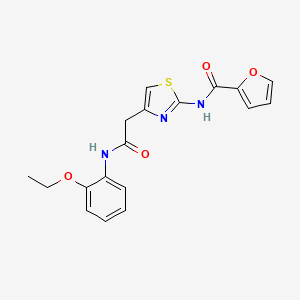
![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B2628107.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[4-(4-hydroxyphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2628108.png)
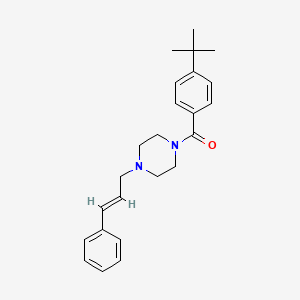
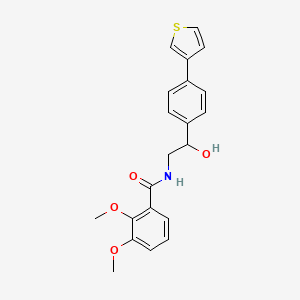
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)
